molecular formula C25H21N3O2 B1242289 2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Cat. No. B1242289
M. Wt: 395.5 g/mol
InChI Key: DXFTWWXWGYWTGV-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthalenylamino)-N-[(3-phenoxyphenyl)methylideneamino]acetamide is an aromatic ether.

Scientific Research Applications

Antiviral Activities

  • Compounds structurally related to 2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide have been studied for their potential antiviral activities, particularly against HIV. One study synthesized a series of naphthalene derivatives and screened them for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, identifying a potent inhibitor for the replication of HIV-1 (Hamad et al., 2010).

Catalysis in Chemical Synthesis

  • Certain naphthalene derivatives have been utilized as catalysts in chemical synthesis. For instance, nano magnetite (Fe3O4) has been used as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, highlighting the role of naphthalene derivatives in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Anti-Parkinson's Activity

  • The anti-Parkinson's activity of naphthalene derivatives has been evaluated, with some compounds showing potent free radical scavenging activity and significant protective effects against Parkinson's disease in in vivo models (Gomathy et al., 2012).

Anti-Angiogenic Activity

  • Naphthalene derivatives have also been identified as inhibitors of aminopeptidase N, an enzyme involved in angiogenesis. One study found that a naphthalene derivative inhibited the enzyme's activity and the invasion of endothelial cells at low micromolar concentrations, suggesting potential anti-angiogenic effects (Lee et al., 2005).

Antibacterial Activities

  • Research has been conducted on the antibacterial properties of naphthalene derivatives. For example, a series of derivatives were synthesized and characterized, with some exhibiting potent inhibitory activities against various bacterial strains, suggesting their potential as antibacterial agents (Ravichandiran et al., 2015).

Antiproliferative Activities

  • Certain naphthalene derivatives have shown promising antiproliferative activities against various human cancer cell lines, indicating their potential application in cancer therapy (Chen et al., 2013).

Fluorescence Spectral Studies

  • Naphthalene derivatives have been studied for their interaction with Bovine Serum Albumin (BSA), providing insights into their binding and quenching mechanisms, which could be relevant for the development of fluorescent probes (Ghosh et al., 2016).

properties

Product Name

2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21N3O2/c29-25(18-26-24-15-7-10-20-9-4-5-14-23(20)24)28-27-17-19-8-6-13-22(16-19)30-21-11-2-1-3-12-21/h1-17,26H,18H2,(H,28,29)/b27-17+

InChI Key

DXFTWWXWGYWTGV-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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